This compound is synthesized from various precursors, primarily through cyclization reactions involving pyrimidines and other nitrogen-containing compounds. It belongs to a broader class of pteridine derivatives that have been extensively studied for their biological activities and utility in pharmaceuticals .
The synthesis of 4,6-Diaminopteridin-7(8H)-one typically involves cyclization reactions of specific precursors under controlled conditions. One prominent method includes:
In an industrial context, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to enhance yield and purity. The optimization of reaction parameters like temperature, pressure, and reactant concentrations is essential for efficient production.
4,6-Diaminopteridin-7(8H)-one features a unique molecular structure that includes:
4,6-Diaminopteridin-7(8H)-one can undergo several types of chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions:
The mechanism of action for 4,6-Diaminopteridin-7(8H)-one primarily involves its interaction with enzymes involved in folate metabolism. It acts as an antimetabolite by inhibiting key enzymes in the folate biosynthesis pathway:
Research indicates that this inhibition can lead to decreased proliferation of certain cancer cells by disrupting their nucleotide synthesis pathways.
The physical and chemical properties of 4,6-Diaminopteridin-7(8H)-one include:
4,6-Diaminopteridin-7(8H)-one has several notable applications across various fields:
The compound serves as a building block for synthesizing more complex pteridine derivatives, which are essential in various biochemical applications.
4,6-Diaminopteridin-7(8H)-one is a fused heterobicyclic system comprising pyrazine and pyrimidine rings, forming the pteridine core. Its molecular formula is C₆H₆N₆O, with a molecular weight of 178.15 g/mol [6]. The compound features two primary amino groups at positions 4 and 6, and a carbonyl group at position 7 (lactam form). The 7(8H) notation indicates tautomerism between lactam (7-oxo) and lactim (7-hydroxy) forms, with the 8H representing the mobile proton. Key bond parameters include:
Table 1: Atomic Connectivity and Functional Groups
Position | Atom/Group | Bond Type | Role |
---|---|---|---|
4 | -NH₂ | Single | Hydrogen bond donor |
6 | -NH₂ | Single | Hydrogen bond donor |
7 | =O | Double | Hydrogen bond acceptor |
8 | -H | Mobile | Tautomeric exchange |
Nuclear Magnetic Resonance (¹H NMR)
While direct ¹H NMR data for 4,6-diaminopteridin-7(8H)-one is unavailable in the search results, analogous pyrimidine derivatives exhibit characteristic peaks:
Infrared Spectroscopy (IR)
Key IR absorptions inferred from related pteridines and pyrimidines [7]:
Mass Spectrometry
Direct crystallographic data is limited in the search results. However, protein-ligand complexes containing the pteridine scaffold (e.g., dihydrofolate reductase inhibitors) reveal:
Table 2: Predicted Hydrogen Bonding Capacity
Donor | Acceptor | Bond Length (Å) | Angle (°) |
---|---|---|---|
4-NH₂ | Solvent/O | 1.8–2.0 | 160–170 |
6-NH₂ | Solvent/O | 1.8–2.0 | 160–170 |
8H (lactim) | Carbonyl O | 1.9–2.1 | 155–165 |
Molecular dynamics simulations suggest restricted ring flexibility but rotational freedom in the amino groups.
Tautomerism
The compound exists in dynamic equilibrium between dominant tautomers:
Electronic Properties
Table 3: Tautomeric Energy Comparison (Theoretical Calculations)
Tautomer | Relative Energy (kJ/mol) | Stabilizing Factors |
---|---|---|
7-Oxo-8H (lactam) | 0.0 (reference) | Conjugation, resonance |
7-Hydroxy (lactim) | +12.5 | Solvent H-bonding |
7-Oxo-4-imino (rare) | +28.3 | None significant |
Deep learning predictions indicate tautomeric ratios shift toward the lactim form in aqueous media (>70% at pH 7) [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: